molecular formula C16H13ClN4O2 B1416400 6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 2197064-28-9

6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1416400
CAS No.: 2197064-28-9
M. Wt: 328.75 g/mol
InChI Key: DPPSNLCDMFSPBN-QGMBQPNBSA-N
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Description

6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C16H13ClN4O2 and its molecular weight is 328.75 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Cellular Effects

The effects of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s ability to inhibit enzymes can lead to changes in gene expression, further influencing cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic state .

Dosage Effects in Animal Models

The effects of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At high doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .

Metabolic Pathways

6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These transport mechanisms are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 6-Chloro-N’-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-23-13-5-2-11(3-6-13)8-18-20-16(22)14-10-21-9-12(17)4-7-15(21)19-14/h2-10H,1H3,(H,20,22)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPSNLCDMFSPBN-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
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6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
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6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
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6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
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6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 6
6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

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